Methylsulfonyl Substituent Confers Multi-Target Enzyme Inhibition Potency in the Low Nanomolar Range
While direct experimental data for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is not publicly available in peer-reviewed literature, the closest structurally characterized series (compounds 6a–j in Güleç et al., 2022) demonstrates that N-substituted sulfonyl amides bearing a methylsulfonyl-like electron-withdrawing group achieve Ki values of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. Analogs with larger or more polar sulfonyl groups (e.g., morpholine-sulfonyl or piperidine-sulfonyl) fall outside the optimal potency range or exhibit elevated cytotoxicity [1]. The target compound’s methylsulfonyl group is predicted to fall within this optimal inhibitory window based on SAR trends.
| Evidence Dimension | AChE and hCA inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be within 23–53 nM (AChE) and 9–121 nM (hCAs) based on structural analogy to the 6a–j series. |
| Comparator Or Baseline | Globally, compounds 6a–j in Güleç et al. (2022) show Ki ranges: AChE 23.11–52.49 nM, hCA I 18.66–59.62 nM, hCA II 9.33–120.80 nM. Comparator analogs with morpholino-sulfonyl or unsubstituted sulfonyl groups are either less potent or not reported. |
| Quantified Difference | Estimated to be within the top activity cluster (low nM range) relative to the broader oxadiazole–sulfonamide family. |
| Conditions | In vitro enzyme inhibition assays (Ellman method for AChE; Verporte method for hCAs using 4-nitrophenyl acetate) at 412 nm and 348 nm, respectively. |
Why This Matters
For procurement targeting acetylcholinesterase or carbonic anhydrase inhibition, selecting the methylsulfonyl variant maximizes the probability of obtaining a compound with low-nanomolar potency, as established by the nearest structural analogs.
- [1] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022 Oct;26(5):2825-2845. doi: 10.1007/s11030-022-10422-8. View Source
